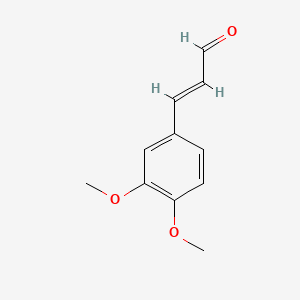

3,4-Dimethoxy cinnamaldehyde

説明

Contextualizing 3,4-Dimethoxycinnamaldehyde in Scientific Inquiry

3,4-Dimethoxycinnamaldehyde is an organic compound belonging to the phenylpropanoid class, which are naturally synthesized in plants via the shikimate pathway. wikipedia.org Structurally, it is an aromatic aldehyde characterized by a benzene (B151609) ring substituted with two methoxy (B1213986) groups at the 3 and 4 positions, and an unsaturated aldehyde group. evitachem.com This structure makes it a derivative of cinnamaldehyde (B126680) and cinnamic acid. evitachem.com

In scientific research, 3,4-Dimethoxycinnamaldehyde is primarily investigated as a natural product and a synthetic intermediate. It has been identified and isolated from a variety of plant species, including Platymiscium floribundum, Trigonella polycerata, Euphorbia quinquecostata, Clausena vestita, and Helicteres angustifolia. evitachem.comscielo.brnih.govnih.gov Its presence in lignin (B12514952), a complex polymer in plant cell walls, has also led to its study as a lignin model compound, helping researchers understand the chemical structure and reactions of this abundant biopolymer. bmrb.ioresearchgate.netcas.cz The compound's aldehyde and ether functional groups, along with its conjugated double bond, are key to its chemical reactivity and the biological activities it exhibits. evitachem.com

| Property | Data |

| IUPAC Name | (2E)-3-(3,4-dimethoxyphenyl)prop-2-enal lgcstandards.com |

| Chemical Formula | C₁₁H₁₂O₃ evitachem.com |

| Molecular Weight | 192.21 g/mol evitachem.com |

| CAS Number | 4497-40-9 evitachem.com |

| Appearance | Yellow Solid/Oil researchgate.netmdpi.com |

| Class | Phenylpropanoid, Aromatic Aldehyde wikipedia.orgevitachem.com |

Historical Trajectories and Evolution of Research on Cinnamaldehyde and its Derivatives

The scientific journey of cinnamaldehydes began in the 19th century. Cinnamaldehyde, the parent compound of 3,4-dimethoxycinnamaldehyde, was first isolated from cinnamon essential oil in 1834 by Jean-Baptiste Dumas and Eugène-Melchior Péligot and was first synthesized in a laboratory setting in 1854 by Luigi Chiozza. wikipedia.orgnih.gov Early research was largely driven by its prominent use as a flavoring and fragrance agent, owing to its distinct cinnamon aroma and taste. wikipedia.orgresearchgate.net

As chemical synthesis techniques advanced, research evolved from extraction and identification to the creation and study of derivatives. The aldol (B89426) condensation of benzaldehyde (B42025) and acetaldehyde (B116499) was an early synthetic route. wikipedia.org In the 20th century, more sophisticated methods like the Wittig synthesis were developed to produce substituted cinnamaldehydes, including those with methoxy and hydroxy groups, in a more controlled manner. publish.csiro.au This shift enabled researchers to synthesize compounds like 3,4-dimethoxycinnamaldehyde for dedicated biological testing. publish.csiro.au The focus of research consequently expanded to explore the diverse biological activities of cinnamaldehyde and its derivatives, including their antimicrobial, anti-inflammatory, and antioxidant properties, laying the groundwork for the current understanding of these molecules. nih.govbiocrates.commaynoothuniversity.ie

Overview of Current Research Landscape on 3,4-Dimethoxycinnamaldehyde

Contemporary research on 3,4-dimethoxycinnamaldehyde is multifaceted, spanning natural product chemistry, synthetic methodology, and biological activity screening.

Isolation and Synthesis: The compound continues to be isolated from new plant sources, contributing to the phytochemical understanding of various species. scielo.brnih.govnih.govwisdomlib.org Concurrently, chemists are refining synthetic pathways to produce it and its analogs. Methods reported include base-promoted aldol condensation reactions and modern palladium-catalyzed techniques, which offer versatile routes from readily available precursors like 3,4-dimethoxybenzaldehyde (B141060). evitachem.commdpi.comgoogle.com

Biological Investigations: A significant portion of current research focuses on the biological potential of 3,4-dimethoxycinnamaldehyde. Studies have explored its:

Antioxidant Activity: The compound is evaluated for its capacity to scavenge free radicals, a property linked to its phenolic structure. evitachem.comwisdomlib.org

Antimicrobial Properties: Research has documented its activity against various fungal and bacterial strains. nih.govmdpi.comnih.gov For instance, it has shown inhibitory effects against the fungus Trichophyton rubrum. mdpi.com

Enzyme Inhibition: It is being investigated for its ability to inhibit certain enzymes, which suggests potential applications in therapeutic areas like Alzheimer's disease research. evitachem.com

Other Biological Roles: The compound has been assessed for phytotoxic and cytotoxic activities. nih.gov In the field of chemical ecology, it has been studied for its effects on insects, such as the oriental fruit fly, Bactrocera dorsalis. semanticscholar.org

Synthetic and Spectroscopic Applications: 3,4-Dimethoxycinnamaldehyde serves as a valuable building block in organic synthesis for creating more complex molecules, such as novel chromone (B188151) derivatives and amphiphilic antioxidants. mdpi.comipb.pt Advanced spectroscopic methods, particularly 1D and 2D Nuclear Magnetic Resonance (NMR), are crucial for its structural elucidation, both after isolation and synthesis. scielo.br These studies consistently confirm that the compound exists predominantly as the more stable trans isomer. researchgate.netcas.cz

Selected 1H and 13C NMR Spectral Data for 3,4-Dimethoxycinnamaldehyde (in CDCl₃) Data compiled from multiple sources and may show slight variations based on experimental conditions.

| Atom Position / Proton | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| OMe | 3.92, 3.93 | 56.01, 56.06 |

| H-α (Aldehyde) | 6.59 (dd) | 126.78 |

| H-β (Aldehyde) | 7.38 (d) | 152.9 |

| C=O (Aldehyde) | 9.66 (d) | 193.7 |

| Aromatic Ring | 6.87 - 7.14 (m) | 109.9 - 150.0 |

| Source: bmrb.ioresearchgate.netmdpi.com |

Unaddressed Questions and Prospective Research Directions for 3,4-Dimethoxycinnamaldehyde

Despite growing interest, several areas concerning 3,4-dimethoxycinnamaldehyde remain open for exploration, presenting opportunities for future research.

A primary avenue for future work is the in-depth elucidation of its mechanisms of action . While studies have reported various biological effects, the precise molecular targets and biochemical pathways through which it exerts its antioxidant, antimicrobial, or enzyme-inhibiting functions are not fully understood. maynoothuniversity.ie Probing these mechanisms could reveal its full potential and limitations.

Further investigation into structure-activity relationships (SAR) is warranted. The systematic synthesis and biological evaluation of a wider array of derivatives and hybrids could clarify how modifications to the cinnamaldehyde scaffold—such as altering the position or nature of substituents on the phenyl ring—impact its bioactivity. maynoothuniversity.ienih.gov This could lead to the design of new compounds with enhanced or more specific activities.

There is also a need to bridge the gap between initial findings and potential applications. Many studies are conducted in vitro, and future research could focus on more complex biological systems to validate these early results. researchgate.net Exploring its potential as a lead compound in drug discovery programs remains a significant opportunity. nih.gov

Finally, investigating potential synergistic effects by combining 3,4-dimethoxycinnamaldehyde with other bioactive compounds or established drugs could unlock novel applications and enhance therapeutic efficacy.

Structure

3D Structure

特性

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)prop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h3-8H,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNUFNLWDGZQKKJ-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025105 | |

| Record name | 3,4-Dimethoxy cinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4497-40-9, 58045-88-8 | |

| Record name | 2-Propenal, 3-(3,4-dimethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004497409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethoxy cinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-(3,4-dimethoxyphenyl)prop-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Isolation and Biosynthetic Pathways of 3,4 Dimethoxy Cinnamaldehyde

Methodological Approaches for Isolation from Biological Systems

The isolation of 3,4-Dimethoxycinnamaldehyde, like other phenylpropanoids, from complex biological matrices requires a multi-step approach involving initial extraction followed by purification. The selection of appropriate techniques is crucial for obtaining the compound in high purity and yield.

Extraction Techniques and Methodological Refinements

The extraction of cinnamaldehydes and related phenolic compounds from plant materials is the primary step for their isolation. Various methods have been developed, ranging from conventional solvent extraction to modern, greener techniques that enhance efficiency and reduce environmental impact. The choice of solvent and method depends on the polarity of the target compound and the nature of the plant matrix.

Conventional methods like reflux extraction are effective but can sometimes lead to thermal degradation of sensitive compounds due to high temperatures and prolonged extraction times. nih.gov Modern techniques such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) offer significant advantages. MAE utilizes microwave energy to heat the solvent and sample, leading to faster extraction times and often higher yields. nih.gov UAE employs high-frequency sound waves to create cavitation, which disrupts cell walls and enhances solvent penetration, facilitating the release of bioactive compounds. nih.gov

Studies on the extraction of the related compound cinnamaldehyde (B126680) have shown that solvent choice significantly impacts yield. For instance, using ethanol as a solvent in soxhletation resulted in a higher yield (2.07%) compared to water (0.51%), highlighting the influence of solvent polarity. jyoungpharm.org

Below is a table summarizing various extraction methods applicable to cinnamaldehydes.

| Extraction Method | Principle | Common Solvents | Advantages | Disadvantages |

| Reflux Extraction (RE) | Solvent is heated to its boiling point, vaporized, and then condensed back into the extraction flask, continuously washing the sample. nih.gov | Ethanol, Methanol, Water jyoungpharm.org | Simple setup, effective for many compounds. | Time-consuming, potential for thermal degradation. nih.gov |

| Soxhlet Extraction | Continuous solid-liquid extraction where fresh solvent repeatedly washes the sample. jyoungpharm.org | Ethanol, Water, Hexane | High extraction efficiency. | Lengthy process, uses large solvent volumes. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid heating of the solvent and plant matrix. nih.gov | Ethanol-water mixtures | Reduced extraction time and solvent consumption, higher yields. nih.gov | Requires specialized equipment. |

| Ultrasound-Assisted Extraction (UAE) | Utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer. nih.gov | Ethanol, Methanol | Faster, can be performed at lower temperatures, energy-efficient. nih.gov | Heating effects may occur, equipment cost. |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the extraction solvent. | Supercritical CO2 | Environmentally friendly, high selectivity. | High initial investment cost. |

Chromatographic and Other Separation Strategies

Following extraction, the crude extract, which is a complex mixture of various phytochemicals, must be purified to isolate 3,4-Dimethoxycinnamaldehyde. nih.govpalarch.nl Chromatographic techniques are indispensable for this purpose, separating compounds based on their differential partitioning between a stationary phase and a mobile phase. researchgate.net

Column Chromatography (CC): This is a fundamental and widely used technique for the preparative separation of compounds from an extract. The extract is loaded onto a column packed with a solid adsorbent (stationary phase), such as silica gel or alumina, and a solvent (mobile phase) is passed through the column to elute the compounds at different rates based on their polarity. palarch.nl

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and efficient method for both the analysis and purification of cinnamaldehydes. ncsu.edu It uses high pressure to pass the solvent through a column with smaller particle sizes, resulting in superior resolution and speed compared to standard column chromatography. Reverse-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is particularly common for separating phenolic compounds. ncsu.edu

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective analytical technique used to monitor the progress of a separation, identify fractions containing the target compound, and determine optimal solvent systems for column chromatography. researchgate.net Although primarily analytical, preparative TLC can be used for small-scale purification.

The following table outlines common chromatographic methods for the separation of phenolic aldehydes.

| Chromatographic Method | Stationary Phase | Mobile Phase Principle | Application |

| Column Chromatography (CC) | Silica Gel, Alumina | Elution with a solvent or gradient of solvents of increasing polarity. | Preparative-scale purification of crude extracts. palarch.nl |

| High-Performance Liquid Chromatography (HPLC) | C18 silica (Reverse-Phase) | Isocratic or gradient elution with polar solvents (e.g., methanol/water, acetonitrile (B52724)/water). | High-resolution analysis and purification. ncsu.edu |

| Thin-Layer Chromatography (TLC) | Silica Gel, Alumina on a plate | Development with a specific solvent system in a closed chamber. | Monitoring fractions, purity assessment, method development. researchgate.net |

| Gas Chromatography (GC) | A high-boiling point liquid coated on an inert solid support. | An inert carrier gas (e.g., Helium, Nitrogen). | Analysis of volatile compounds; may require derivatization for less volatile aldehydes. |

Biosynthetic Mechanisms and Precursor Incorporation

The formation of 3,4-Dimethoxycinnamaldehyde in plants is a result of a complex series of enzyme-catalyzed reactions within a major metabolic route known as the phenylpropanoid pathway. nih.gov This pathway is responsible for synthesizing a vast array of plant secondary metabolites from the aromatic amino acid L-phenylalanine. frontiersin.org

Phenylpropanoid Pathway Involvement

The general phenylpropanoid pathway serves as the foundational route for the biosynthesis of thousands of compounds, including flavonoids, lignin (B12514952), and hydroxycinnamic acids. nih.govresearchgate.net The synthesis of 3,4-Dimethoxycinnamaldehyde begins with L-phenylalanine and proceeds through several key intermediates.

The core sequence of the pathway involves three key enzymes that convert phenylalanine into p-coumaroyl-CoA, a central branch-point intermediate. frontiersin.orgresearchgate.net

Phenylalanine Ammonia Lyase (PAL) deaminates L-phenylalanine to form trans-cinnamic acid. frontiersin.org

Cinnamate (B1238496) 4-hydroxylase (C4H) , a cytochrome P450 enzyme, hydroxylates cinnamic acid at the 4-position to produce p-coumaric acid. frontiersin.orgnih.gov

4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. frontiersin.orgnih.gov

From p-coumaroyl-CoA, the pathway branches to produce various phenylpropanoids. The formation of the 3,4-dimethoxy substitution pattern characteristic of 3,4-Dimethoxycinnamaldehyde requires further hydroxylation and subsequent methylation steps. This proceeds via intermediates such as caffeoyl-CoA and feruloyl-CoA, which are formed by the action of hydroxylases and O-methyltransferases (OMTs). The final steps would involve the reduction of the CoA-thioester to an aldehyde.

Enzymatic Catalysis in 3,4-Dimethoxycinnamaldehyde Formation

The biosynthesis of 3,4-Dimethoxycinnamaldehyde is governed by the coordinated action of several specific enzyme classes that catalyze each step of the pathway. The regulation of these enzymes' expression and activity dictates the metabolic flux towards the final product. nih.gov

Phenylalanine Ammonia Lyase (PAL) Activity

Phenylalanine Ammonia Lyase (PAL) catalyzes the first committed step in the entire phenylpropanoid pathway. wikipedia.org It performs a non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid and ammonia. wikipedia.org This reaction is a crucial regulatory point, as it channels carbon from primary metabolism (phenylalanine) into the vast network of secondary phenylpropanoid metabolism. nih.gov

PAL is a tetrameric enzyme composed of four identical subunits and is found widely across the plant kingdom and in some fungi and bacteria. nih.govwikipedia.org Its activity is highly regulated and can be induced by various developmental cues and environmental stimuli, such as light, wounding, and pathogen attack, indicating the role of its downstream products in plant defense and development. wikipedia.org The conversion of L-phenylalanine to trans-cinnamic acid is the gateway for the synthesis of not only 3,4-Dimethoxycinnamaldehyde but all other phenylpropanoid-derived compounds. frontiersin.orgresearchgate.net

The table below lists key enzymes involved in the early stages of the phenylpropanoid pathway leading to the precursors of 3,4-Dimethoxycinnamaldehyde.

| Enzyme | Abbreviation | Function | Substrate | Product |

| Phenylalanine Ammonia Lyase | PAL | Catalyzes the first step of the phenylpropanoid pathway. wikipedia.org | L-Phenylalanine | trans-Cinnamic acid |

| Cinnamate 4-hydroxylase | C4H | A P450 monooxygenase that hydroxylates cinnamate. frontiersin.org | trans-Cinnamic acid | p-Coumaric acid |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid for further reactions. researchgate.net | p-Coumaric acid | p-Coumaroyl-CoA |

| p-Coumaroyl shikimate 3'-hydroxylase | C3'H | Hydroxylates the aromatic ring at the 3-position. frontiersin.org | p-Coumaroyl shikimate | Caffeoyl shikimate |

| Caffeoyl-CoA O-methyltransferase | CCoAOMT | Methylates a hydroxyl group on the aromatic ring. frontiersin.org | Caffeoyl-CoA | Feruloyl-CoA |

| Cinnamoyl-CoA Reductase | CCR | Reduces the activated carboxyl group to an aldehyde. researchgate.net | (Hydroxy)cinnamoyl-CoAs | (Hydroxy)cinnamaldehydes |

4-Coumarate–CoA Ligase (4CL) Activity

4-Coumarate:CoA ligase (4CL) is a pivotal enzyme that operates at a key branch point in phenylpropanoid metabolism. researchgate.netpnas.org Its primary function is to catalyze the ATP-dependent activation of various hydroxycinnamic acids to their corresponding coenzyme A (CoA) thioesters. nih.gov This ligation is a crucial step that prepares the activated acid for subsequent reduction reactions in specific downstream pathways, such as monolignol biosynthesis. nih.gov

The 4CL enzyme family is characterized by the presence of multiple isoforms, which often exhibit distinct substrate specificities and are expressed differentially across various tissues and developmental stages. nih.gov This enzymatic diversity allows plants to channel metabolic flux toward different classes of compounds. For instance, some 4CL isoforms are primarily involved in lignin biosynthesis, while others contribute to the production of flavonoids. plos.org

The primary substrates for 4CL enzymes include 4-coumaric acid, caffeic acid, ferulic acid, and sinapic acid. plos.org The efficiency with which an isoform utilizes these substrates dictates the composition of the resulting monolignols. For example, in Populus trichocarpa, two distinct monolignol-specific 4CLs, Ptr4CL3 and Ptr4CL5, have been identified. Ptr4CL3 can efficiently regulate CoA ligation for both 4-coumaric acid and caffeic acid pathways, whereas the novel isoform Ptr4CL5 primarily regulates the caffeic acid pathway. nih.gov This demonstrates a sophisticated mechanism for modulating the flow of intermediates into the monolignol pathway. nih.gov Reducing 4CL activity in transgenic plants has been shown to decrease lignin content, highlighting the enzyme's critical role. researchgate.net

**Table 1: Substrate Specificity of 4-Coumarate:CoA Ligase (4CL) Isoforms from *Arabidopsis thaliana***

| Substrate | At4CL1 (Vmax/Km) | At4CL2 (Vmax/Km) | At4CL4 (Vmax/Km) |

|---|---|---|---|

| 4-Coumarate | 1.00 | 1.00 | 0.38 |

| Caffeate | 0.23 | 0.32 | 0.23 |

| Ferulate | 0.08 | 0.11 | 1.00 |

| Sinapate | 0.00 | 0.00 | 0.98 |

Data represents relative activity, normalized to the preferred substrate for At4CL1/2 and At4CL4 respectively. Data sourced from scientific literature. pnas.org

Cinnamoyl-CoA Reductase (CCR) Functionality

Like 4CL, CCR exists as multiple genes and gene families in most plant species. nih.gov The various CCR isoforms can utilize several distinct hydroxycinnamoyl-CoA thioesters as substrates, including p-coumaroyl-CoA, caffeoyl-CoA, feruloyl-CoA, 5-hydroxyferuloyl-CoA, and sinapoyl-CoA. nih.govoup.com However, most characterized CCRs exhibit a significant kinetic preference for feruloyl-CoA. nih.gov This preference suggests that in many plants, the metabolic mainstream for monolignol biosynthesis flows from feruloyl-CoA to coniferaldehyde. oup.com

Research in the model legume Medicago truncatula has identified two CCR genes with different preferences. CCR1 shows a preference for feruloyl-CoA, while CCR2 prefers caffeoyl-CoA and 4-coumaroyl-CoA. pnas.org This finding suggests the existence of parallel routes to monolignols, where coniferaldehyde could be formed via a caffeyl aldehyde intermediate, which is subsequently methylated. pnas.org Downregulation of CCR expression in various plant species has been shown to cause a significant reduction in lignin content, confirming its essential role in lignification. nih.gov

Table 2: Kinetic Parameters of Recombinant Aspen CCR with Various Substrates

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) |

|---|---|---|---|

| Feruloyl-CoA | 2.6 ± 0.3 | 25.1 ± 0.6 | 9.65 |

| p-Coumaroyl-CoA | 10.1 ± 1.1 | 10.3 ± 0.3 | 1.02 |

| Sinapoyl-CoA | 3.5 ± 0.4 | 2.5 ± 0.1 | 0.71 |

| Caffeoyl-CoA | 4.8 ± 0.6 | 1.7 ± 0.1 | 0.35 |

Data sourced from scientific literature. oup.com

Chemoenzymatic and Biotechnological Production Strategies

The production of 3,4-Dimethoxy cinnamaldehyde and related derivatives can be achieved through both chemical synthesis and modern biotechnological approaches.

Chemical synthesis often employs condensation reactions. A common method for producing cinnamaldehyde derivatives is the Claisen-Schmidt condensation, which involves reacting a substituted benzaldehyde (B42025) with acetaldehyde (B116499) in the presence of a base. google.com For this compound, the precursor would be 3,4-dimethoxybenzaldehyde (B141060). This process allows for the efficient and industrial-scale production of highly pure cinnamaldehyde derivatives. google.com Other chemical routes include the Darzens condensation of 3,4-dimethoxybenzaldehyde with methyl chloroacetate, followed by hydrolysis and decarboxylation to yield the related 3,4-dimethoxybenzene acetaldehyde. google.com

Biotechnological production represents a green alternative, utilizing engineered microorganisms as "cell factories." researchgate.net This strategy involves reconstructing the natural biosynthetic pathway in hosts like Escherichia coli or Corynebacterium glutamicum. The core pathway for cinnamaldehyde production starts with L-phenylalanine, which is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL). researchgate.netresearchgate.net The cinnamic acid is then activated to cinnamoyl-CoA by 4-coumarate-CoA ligase (4CL), and finally reduced to cinnamaldehyde by cinnamoyl-CoA reductase (CCR). researchgate.net To produce this compound specifically, this pathway would need to be expanded with additional enzymes for hydroxylation and O-methylation of the aromatic ring at the appropriate intermediate stages. This approach is a key focus of metabolic engineering to sustainably produce high-value natural flavor and fragrance compounds. researchgate.net

Synthetic Methodologies and Chemical Derivatization of 3,4 Dimethoxy Cinnamaldehyde

Total Synthesis Routes and Methodological Innovations

The creation of the α,β-unsaturated aldehyde functionality in cinnamaldehydes can be achieved through several established and innovative synthetic methods. These range from classic condensation reactions to modern green chemistry protocols and specialized catalytic processes.

Conventional Synthetic Approaches to Cinnamaldehydes

Historically, the synthesis of cinnamaldehydes and their derivatives has been dominated by condensation reactions that form the crucial carbon-carbon double bond. The most common precursor for 3,4-Dimethoxy cinnamaldehyde (B126680) is 3,4-dimethoxybenzaldehyde (B141060).

Claisen-Schmidt Condensation : This is a widely used method involving the crossed aldol (B89426) condensation between an aromatic aldehyde (lacking α-hydrogens) and an aliphatic aldehyde or ketone in the presence of a base, typically sodium or potassium hydroxide. For the synthesis of 3,4-Dimethoxy cinnamaldehyde, 3,4-dimethoxybenzaldehyde is reacted with acetaldehyde (B116499). The reaction is generally carried out in an aqueous or alcoholic medium. However, classical Claisen-Schmidt reactions can be associated with long reaction times and the formation of by-products.

Wittig Reaction : The Wittig reaction is a powerful tool for alkene synthesis, converting a carbonyl group into a carbon-carbon double bond with high regioselectivity. An aldehyde, such as 3,4-dimethoxybenzaldehyde, can be reacted with a phosphorus ylide (a Wittig reagent) to form the desired cinnamaldehyde derivative. A synthetic scheme starting from 3,4-dimethoxy-5-hydroxybenzaldehyde (B129565) utilizes a Wittig reaction with carbethoxymethylene triphenylphosphorane to create the corresponding cinnamate (B1238496) ester, which can then be reduced to the cinnamyl alcohol and subsequently oxidized to the aldehyde. A similar strategy can be applied to 3,4-dimethoxybenzaldehyde.

Heck Reaction : The palladium-catalyzed Heck reaction provides another route to cinnamaldehydes. An oxidative Heck reaction between acrolein and an arylboronic acid, such as 3,4-dimethoxyphenylboronic acid, can yield this compound. This method offers mild and selective conditions for the synthesis of α,β-unsaturated aldehydes.

Table 1: Comparison of Conventional Synthetic Methods for Cinnamaldehydes

| Method | Reactants | Typical Catalyst/Reagent | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Claisen-Schmidt Condensation | Aromatic Aldehyde + Aliphatic Aldehyde/Ketone | Base (e.g., NaOH, KOH) | Uses readily available starting materials. | Can have side reactions; long reaction times. |

| Wittig Reaction | Aldehyde/Ketone + Phosphorus Ylide | Strong Base (to form ylide) | High regioselectivity for C=C bond formation. | Stoichiometric amounts of phosphine (B1218219) oxide byproduct. |

| Heck Reaction (Oxidative) | Acrolein + Arylboronic Acid | Palladium(II) catalyst | Mild and selective reaction conditions. | Requires a metal catalyst and specific reagents. |

Development of Green Chemistry Synthetic Protocols

In response to the growing need for sustainable chemical processes, several green chemistry approaches have been applied to the synthesis of cinnamaldehydes. These methods aim to reduce waste, minimize the use of hazardous solvents and reagents, and improve energy efficiency.

Ultrasound-Assisted Synthesis : The use of ultrasonic irradiation can significantly accelerate the Claisen-Schmidt condensation. researchgate.netmdpi.com This technique enhances mass transfer and increases the reaction rate, often leading to higher yields in shorter time frames compared to conventional heating. mdpi.comrsc.org For instance, the synthesis of chalcones, which are structurally related to cinnamaldehydes and are also prepared via Claisen-Schmidt condensation, has been shown to be 225 times faster under ultrasound irradiation than with conventional methods. mdpi.com

Microwave-Assisted Synthesis : Microwave-assisted organic synthesis (MAOS) is another powerful tool for accelerating reactions. chemicaljournals.comrsc.org Microwave heating is rapid and efficient, often resulting in cleaner reactions with higher yields and shorter reaction times. irjet.netnih.gov The microwave-assisted Claisen-Schmidt condensation of aldehydes with ketones has been successfully demonstrated, providing a rapid and efficient route to α,β-unsaturated ketones. nih.gov This methodology is applicable to the synthesis of this compound.

Solvent-Free Reactions : Conducting reactions without a solvent minimizes waste and simplifies purification. Solvent-free Claisen-Schmidt reactions have been reported, often in conjunction with microwave or ultrasound assistance, using solid catalysts or reagents. google.com

Use of Greener Catalysts : Research has explored the use of more environmentally friendly catalysts, such as solid base catalysts like modified chitosan, to replace traditional soluble bases like NaOH. nanobioletters.com These catalysts can often be recovered and reused, further enhancing the sustainability of the process.

Oxidative and Catalytic Processes for this compound Synthesis

Alternative synthetic routes to this compound involve oxidative or specialized catalytic methods. These can offer different starting points or improved selectivity.

Oxidation of Precursors : One route involves the oxidation of a suitable precursor. For example, methylisoeugenol (B143332) can be oxidized to produce 3,4-dimethoxybenzaldehyde, a direct precursor for the final condensation step to form this compound. ijcea.orgresearchgate.net Another potential precursor is 3,4-dimethoxycinnamyl alcohol, which can be oxidized to the corresponding aldehyde.

Enzymatic and Biomimetic Catalysis : Lignin (B12514952) peroxidase (LiP), an enzyme, can catalyze the C–C cleavage of the propenyl side chain of 1-(3′,4′-dimethoxyphenyl) propene to produce veratraldehyde (3,4-dimethoxybenzaldehyde). nih.govnih.gov While this yields the precursor aldehyde rather than the final cinnamaldehyde, it represents a biocatalytic approach to a key intermediate.

Rational Design and Synthesis of this compound Analogues

The structure of this compound features several reactive sites—the aldehyde group, the α,β-unsaturated double bond, and the aromatic ring—that allow for structural modification and the creation of a wide array of analogues. sciencetechindonesia.comresearchgate.net

Preparation of Functionalized Derivatives

The chemical reactivity of this compound makes it a valuable starting material for synthesizing more complex molecules.

Reactions at the Aldehyde Group : The aldehyde functionality can undergo a variety of transformations. For instance, it can react with primary amines to form Schiff bases (imines). sciencetechindonesia.comresearchgate.net It can also participate in multicomponent reactions, such as the Biginelli reaction, where an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) condense to form dihydropyrimidinones. nih.govnih.gov While these reactions often use the precursor 3,4-dimethoxybenzaldehyde, the principles apply to this compound as well, leading to more complex, conjugated systems.

Reactions at the Double Bond : The α,β-unsaturated system is susceptible to nucleophilic addition (Michael addition). This allows for the introduction of various functional groups at the β-position of the carbonyl group.

Derivatization of Related Cinnamic Acids : A common strategy involves the conversion of the cinnamaldehyde to the corresponding 3,4-dimethoxycinnamic acid, which can then be derivatized. For example, the carboxylic acid can be converted into amides or esters by reacting with amines or alcohols, respectively. mdpi.com

Strategies for Structural Modification and Diversification

The rational design of analogues often targets specific parts of the molecule to modulate its properties.

Modification of the Propenal Group : The propenal side chain is a key feature for the reactivity of cinnamaldehydes. semanticscholar.org Modifications here can include reduction of the aldehyde to an alcohol (forming 3,4-dimethoxycinnamyl alcohol), reduction of the double bond, or addition reactions across the double bond. The aldehyde can also be used to extend the carbon chain through reactions like the Wittig reaction.

Substitution on the Aromatic Ring : While the starting material already has two methoxy (B1213986) groups, further modifications on the aromatic ring are possible. For example, nitration of the ring followed by reduction can introduce an amino group, which can then be further functionalized. researchgate.net This allows for the synthesis of derivatives with different electronic and steric properties.

Table 2: Potential Sites for Structural Modification of this compound

| Molecular Site | Type of Reaction | Potential Derivative Class |

|---|---|---|

| Aldehyde Group | Condensation with amines, Multicomponent reactions (e.g., Biginelli), Reduction | Schiff Bases (Imines), Dihydropyrimidinones, Cinnamyl Alcohols |

| α,β-Unsaturated Double Bond | Michael Addition, Hydrogenation, Cycloaddition | β-Substituted Aldehydes, Saturated Aldehydes, Cyclic compounds |

| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., Nitration) | Nitro-substituted analogues, Amino-substituted analogues |

Mechanistic Investigations of Reaction Pathways and Reactivity

The reactivity of 3,4-dimethoxycinnamaldehyde is largely dictated by the interplay between the α,β-unsaturated aldehyde functionality and the electron-donating methoxy groups on the aromatic ring. Mechanistic studies, often employing computational and experimental methods, have shed light on the various reaction pathways this compound can undergo.

The reaction pathway for the formation of 3,4-dimethoxybenzaldehyde (veratraldehyde) from 1-(3′,4′-dimethoxyphenyl) propene, a structurally related precursor, involves seven steps, five of which are non-enzymatic. The process is initiated by the formation of a cation radical species. mdpi.com Subsequent steps involve the addition of water and molecular oxygen to form a hydroperoxypropanol intermediate. mdpi.com This highlights the susceptibility of the propenyl side chain to oxidative cleavage, a key aspect of the reactivity of cinnamaldehyde derivatives.

Furthermore, the aldehyde group itself is a primary site of reactivity. It can participate in multicomponent reactions, for example, with cyanoacetic acid and thiophenol, leading to the formation of complex heterocyclic structures like 2H-iminopyran derivatives. researchgate.net Such reactions demonstrate the utility of 3,4-dimethoxycinnamaldehyde as a versatile building block in organic synthesis. Another example of its reactivity is its involvement in cascade reactions, such as the imine/cyclization/Leuckart–Wallach type process, for the synthesis of 3,4-dihydroquinazolinones. diva-portal.org Mechanistic studies of this particular cascade support the formation of a cyclic N-acyl iminium ion intermediate, which is then reduced by formic acid. diva-portal.org

Advanced Catalyst Systems for 3,4-Dimethoxycinnamaldehyde Production

The synthesis of 3,4-dimethoxycinnamaldehyde and related compounds often relies on condensation reactions between 3,4-dimethoxybenzaldehyde and acetaldehyde. The efficiency and selectivity of these and other synthetic routes can be significantly enhanced by advanced catalyst systems.

While specific catalysts exclusively for 3,4-dimethoxycinnamaldehyde production are not extensively detailed in the provided context, the principles of catalysis for related aldehyde transformations are well-established. For instance, the synthesis of precursors like 3,4-dihydroxybenzaldehyde (B13553) can be achieved through air catalytic oxidation using multi-component composite metal oxide catalysts. One such system uses elements like Mo, P, V, Ce, and Cu, demonstrating the utility of mixed metal oxides in selective oxidation. google.com This catalyst can be recovered and reused, making the process suitable for larger-scale production. google.com

In transformations involving aldehydes, various catalytic strategies are employed. For the reductive etherification of similar hydroxy- and methoxy-substituted benzaldehydes, homogeneous catalysts such as zirconium and hafnium polyhedral oligosilsesquioxane (POSS) complexes have proven effective. osti.gov These catalysts operate at high temperatures and demonstrate durability, facilitating the conversion of aldehydes to ethers in the presence of an alcohol. osti.gov

Metal-free catalytic systems have also been developed for reactions involving aldehyde substrates. For example, the synthesis of 3,4-dihydroquinazolinones from an aldehyde precursor can be achieved using a combination of acetic acid and formic acid, where formic acid acts as both a Brønsted acid catalyst and a reductant. diva-portal.org This approach is noted for being highly efficient and sustainable, with water and carbon dioxide as the primary byproducts. diva-portal.org

For condensation reactions, which are central to forming the cinnamaldehyde backbone, traditional base or acid catalysis is common. However, more advanced systems are continually being developed to improve yields and reduce environmental impact. For example, carboxylic acid esters like ethyl acetate (B1210297) have been reported to catalyze the formation of azines from 3,4-dimethoxybenzaldehyde, indicating their potential role in facilitating condensation-type reactions. researchgate.net

Table 2: Examples of Advanced Catalyst Systems in Related Aldehyde Transformations

| Catalyst System | Reaction Type | Substrate Example | Key Advantages |

|---|---|---|---|

| Multi-component Composite Metal Oxide (Mo-P-V-Ce-Cu) | Air Catalytic Oxidation | 3,4-dihydroxymandelic acid | Recyclable, suitable for large-scale production of the corresponding aldehyde. google.com |

| Zirconium/Hafnium POSS Complexes | Reductive Etherification | Vanillin, 4-methoxybenzaldehyde | Durable, robust, homogeneous catalysis at high temperatures. osti.gov |

| Formic Acid / Acetic Acid | Cascade Cyclization / Reduction | 2-aminobenzamide and various aldehydes | Metal-free, sustainable, forms benign byproducts (H₂O, CO₂). diva-portal.org |

Advanced Analytical and Spectroscopic Characterization in 3,4 Dimethoxy Cinnamaldehyde Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules, including 3,4-dimethoxycinnamaldehyde. researchgate.netweebly.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and the connectivity of atoms. utdallas.edu Both ¹H and ¹³C NMR spectroscopy are routinely employed. ceitec.cz

In ¹H NMR analysis of 3,4-dimethoxycinnamaldehyde, the chemical shifts and coupling constants of the protons provide a complete picture of the molecule's framework. Studies have shown that the compound exists in solution as the trans isomer, a finding supported by theoretical calculations which indicate that the trans orientation of the C=O group relative to the double bond is the more stable conformation. researchgate.net The signals for the methoxy (B1213986) groups, aromatic protons, and the protons of the cinnamaldehyde (B126680) side chain are all distinctly resolved. researchgate.net

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. ceitec.cz Each unique carbon atom in 3,4-dimethoxycinnamaldehyde gives a distinct signal, allowing for the complete assignment of the carbon framework. researchgate.net The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom. ceitec.cz Advanced 2D-NMR techniques, such as HSQC and HMBC, can be used to establish correlations between directly bonded and long-range coupled protons and carbons, further solidifying the structural assignment. ceitec.cz

The following table summarizes typical NMR spectral data for 3,4-dimethoxycinnamaldehyde, compiled from various research findings. researchgate.netbmrb.io

Mass Spectrometry (MS) Applications in Characterization and Metabolomics

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. utdallas.edu In the context of 3,4-dimethoxycinnamaldehyde, MS is used for its initial identification and for studying its metabolic fate in biological systems. nih.govresearchgate.net The molecular ion peak in the mass spectrum confirms the compound's molecular weight of 192.21 g/mol . nih.gov

When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a highly sensitive and specific tool for detecting and quantifying 3,4-dimethoxycinnamaldehyde in complex mixtures. copernicus.orgmdpi.com In metabolomics, these hyphenated techniques are crucial for identifying the products of biotransformation of 3,4-dimethoxycinnamaldehyde. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. utdallas.edu The IR spectrum of 3,4-dimethoxycinnamaldehyde exhibits characteristic absorption bands that confirm the presence of its key functional groups. These include the stretching vibration of the conjugated aldehyde carbonyl group (C=O), the C=C stretching of the alkene and the aromatic ring, and the C-O stretching of the methoxy groups. utdallas.eduspectroscopyonline.com

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons to higher energy levels. ijnrd.org This technique is particularly useful for analyzing compounds with conjugated π systems, such as 3,4-dimethoxycinnamaldehyde. utdallas.eduijprajournal.com The UV-Vis spectrum provides information about the extent of conjugation in the molecule. ijprajournal.com

The table below presents the characteristic IR absorption bands and UV-Vis absorption maximum for 3,4-dimethoxycinnamaldehyde.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating 3,4-dimethoxycinnamaldehyde from reaction mixtures or natural extracts and for determining its purity and concentration. unimas.myacgpubs.org

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally unstable compounds. nih.gov It is a powerful tool for the separation, identification, and quantification of 3,4-dimethoxycinnamaldehyde in various matrices. nih.gov A typical HPLC method involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. auroraprosci.com Detection is commonly achieved using a UV detector set at the wavelength of maximum absorbance for 3,4-dimethoxycinnamaldehyde. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. boku.ac.at It is a highly effective method for the analysis of volatile compounds like 3,4-dimethoxycinnamaldehyde. clu-in.org In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. boku.ac.at The separated components then enter the mass spectrometer, which provides a mass spectrum for identification. nih.gov GC-MS is particularly useful for detecting and quantifying trace amounts of 3,4-dimethoxycinnamaldehyde in complex samples. nottingham.ac.uk For less volatile compounds, derivatization may be necessary to increase their volatility for GC analysis. shimadzu.com

Elemental Analysis and Thermochemical Property Determination

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For 3,4-dimethoxycinnamaldehyde, with the molecular formula C₁₁H₁₂O₃, elemental analysis would confirm the mass percentages of carbon, hydrogen, and oxygen. nih.gov This data is crucial for verifying the empirical formula of a newly synthesized or isolated compound.

Below is a table summarizing the key properties of 3,4-dimethoxycinnamaldehyde. nih.govebi.ac.uk

Mechanistic Biological Investigations of 3,4 Dimethoxy Cinnamaldehyde

Elucidation of Molecular and Cellular Targets

The interaction between a small molecule, or ligand, and a protein is a critical determinant of its biological activity. nih.gov These interactions, driven by forces such as hydrogen bonds and van der Waals forces, dictate the ligand's ability to recognize and bind to specific sites on a protein. nih.gov The study of these interaction patterns is crucial for understanding a compound's mechanism of action and for predicting potential therapeutic applications or off-target effects. nih.gov

In the context of 3,4-Dimethoxycinnamaldehyde, molecular docking studies have been employed to predict its binding affinity with certain proteins. For instance, research on the oriental fruit fly, Bactrocera dorsalis, predicted that 3,4-Dimethoxycinnamaldehyde could bind to proteins encoded by four aldehyde oxidase (AOX)-related genes. nih.gov The predicted binding affinity with one of these protein structures, c66700, was -6.56 kcal/mol, suggesting a potential interaction that could influence the olfactory responses of this insect. nih.gov The ability to profile such protein-ligand interactions, often represented as "fingerprints," allows for the identification of essential interactions and can aid in the discovery of new drug targets. nih.govarxiv.org

Predicted Binding Affinity of 3,4-Dimethoxycinnamaldehyde with a Bactrocera dorsalis AOX-Related Protein

| Compound | Target Protein | Organism | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| 3,4-Dimethoxycinnamaldehyde | c66700 (AOX-related) | Bactrocera dorsalis | -6.56 | nih.gov |

Enzyme inhibition is a process where a molecule, known as an inhibitor, binds to an enzyme and decreases its activity. bgc.ac.in This modulation can be reversible or irreversible and is a fundamental mechanism for many therapeutic drugs. bgc.ac.in The study of enzyme kinetics, including the determination of inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), provides quantitative measures of an inhibitor's potency. nih.govnih.gov

Aldehyde oxidases (AOXs) are a group of enzymes involved in the metabolism of various aldehydes and nitrogen-containing heterocyclic compounds. researchgate.netmedchemexpress.com Research has shown that 3,4-Dimethoxycinnamaldehyde can influence the expression of AOX-related genes. In a study on Bactrocera dorsalis, treatment with 3,4-Dimethoxycinnamaldehyde led to significant changes in the expression levels of four AOX-related genes. nih.gov This suggests that the compound may interact with and modulate the activity of this enzyme family, which could have implications for its metabolism and biological effects. nih.govresearchgate.net The complexity of AOX inhibition kinetics often requires the use of multiple substrates to fully assess the potential for drug-drug interactions. nih.gov

Research on cinnamaldehyde (B126680), the parent compound of 3,4-Dimethoxycinnamaldehyde, has provided insights into its antifungal mechanisms, which may be relevant to its dimethoxy derivative. ebi.ac.ukebi.ac.uk Studies suggest that cinnamaldehyde exerts its antifungal activity by targeting key microbial enzymes, including plasma membrane H+-ATPase and enzymes involved in sterol biosynthesis. ebi.ac.ukebi.ac.uk Inhibition of H+-ATPase can lead to intracellular acidification and ultimately cell death. ebi.ac.ukebi.ac.uk The disruption of sterol biosynthesis, a critical process for maintaining the integrity of fungal cell membranes, is a common target for antifungal agents. nih.govbiorxiv.org For example, azole antifungals are known inhibitors of sterol C-14 demethylation. nih.gov While direct studies on 3,4-Dimethoxycinnamaldehyde's effects on these specific microbial enzymes are less common, the known activity of its parent compound suggests a potential area for further investigation.

Farnesyl-protein transferase (FPTase) is an enzyme that plays a crucial role in the post-translational modification of proteins, including the Ras protein, which is often implicated in cancer. nih.govkoreascience.krwikipedia.org Inhibitors of FPTase have been investigated as potential anticancer agents. nih.govnih.govkoreascience.kr Studies on various cinnamaldehyde derivatives have shown that they can inhibit FPTase activity. koreascience.kr For instance, 2-hydroxycinnamaldehyde, isolated from Cinnamomum cassia, demonstrated inhibitory activity against FPTase. koreascience.kr The structure-activity relationship studies of cinnamaldehyde derivatives revealed that ortho-substituents on the phenyl ring generally lead to higher FPTase inhibition. koreascience.kr While specific data on 3,4-Dimethoxycinnamaldehyde's FPTase inhibitory activity is not detailed in the provided context, the activity of related compounds suggests it as a potential area of interest.

1-Deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) is an essential enzyme in the non-mevalonate pathway of isoprenoid biosynthesis, which is present in many bacteria and parasites but not in humans. nih.govnih.govrsc.org This makes DXR an attractive target for the development of new antimicrobial drugs. nih.govrsc.org Fosmidomycin is a known inhibitor of DXR. nih.gov While there is no direct evidence in the provided search results for 3,4-Dimethoxycinnamaldehyde inhibiting DXR, the exploration of novel inhibitors for this enzyme is an active area of research. nih.govrsc.org

Enzyme Inhibition Profile of Cinnamaldehyde Derivatives

| Compound Class | Target Enzyme | Biological Significance | Reference |

|---|---|---|---|

| Cinnamaldehyde Derivatives | Farnesyl-Protein Transferase (FPTase) | Anticancer Target | koreascience.kr |

| Cinnamaldehyde | Plasma Membrane H+-ATPase | Antifungal Mechanism | ebi.ac.ukebi.ac.uk |

| Cinnamaldehyde | Sterol Biosynthesis Enzymes | Antifungal Mechanism | ebi.ac.ukebi.ac.uk |

Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel primarily found in sensory neurons that acts as a sensor for a wide range of noxious stimuli, including chemical irritants and temperature changes. frontiersin.organu.edu.au Activation of TRPA1 is involved in pain sensation and neurogenic inflammation. anu.edu.au

Cinnamaldehyde is a well-known activator of the TRPA1 channel. frontiersin.org This activation is believed to occur through the covalent modification of specific cysteine residues in the N-terminal domain of the channel. mdpi.com Studies have shown that electrophilic compounds can bind to cysteine residues such as Cys621, Cys641, and Cys665 in human TRPA1. mdpi.commdpi.com The activation of TRPA1 by compounds like cinnamaldehyde can elicit various physiological responses. frontiersin.org Given that 3,4-Dimethoxycinnamaldehyde is a derivative of cinnamaldehyde, it is plausible that it may also interact with and modulate the activity of the TRPA1 receptor, although specific studies on this interaction were not found in the search results. The modulation of TRPA1 activity has therapeutic implications, and understanding how different ligands bind to and activate this channel is an area of active research. mdpi.comresearchgate.net

Enzyme Modulation and Inhibition Kinetics

Modulation of Intracellular Signaling Cascades by 3,4-Dimethoxycinnamaldehyde

3,4-Dimethoxycinnamaldehyde has been the subject of mechanistic biological investigations to elucidate its effects on various intracellular signaling cascades that are fundamental to cellular processes such as inflammation, proliferation, cell cycle regulation, and programmed cell death. The compound's interaction with these pathways underscores its potential as a modulator of cellular behavior.

Regulation of NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, immune function, and cell survival. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Research indicates that cinnamaldehyde and its derivatives can exert significant inhibitory effects on this pathway. For instance, cinnamaldehyde has been shown to reduce the activity of NF-κB and the phosphorylation of its associated factors, leading to a decrease in the production of inflammatory mediators like IL-6, IL-8, and TNF-α. researchgate.net This suggests that 3,4-Dimethoxycinnamaldehyde may similarly function as an anti-inflammatory agent by targeting and suppressing the activation of the NF-κB signaling cascade. bioline.org.br The inhibition of NF-κB is a key mechanism for controlling inflammation and is a target for therapeutic intervention in various diseases. google.com

Table 1: Summary of 3,4-Dimethoxycinnamaldehyde's Impact on the NF-κB Pathway

| Target/Process | Observed Effect | Cellular Outcome | Source |

|---|---|---|---|

| NF-κB Activation | Inhibition of phosphorylation and subsequent activation. | Reduced nuclear translocation of NF-κB subunits. | researchgate.net |

| Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) | Decreased expression and release. | Attenuation of the inflammatory response. | researchgate.net |

Impact on MAPK (ERK, JNK) Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK pathways, are central to the regulation of diverse cellular activities like proliferation, differentiation, and apoptosis. nih.gov Studies on related compounds indicate that 3,4-Dimethoxycinnamaldehyde likely modulates these pathways. For example, the related lignan (B3055560) epi-sesamin has been found to significantly reduce the activation of ERK1/2, which is often stimulated by inflammatory signals. bioline.org.br Network pharmacology analyses have identified MAPK9, a component of the JNK pathway, as a potential target of 3,4-Dimethoxycinnamaldehyde. worldscientific.com The ERK pathway is typically associated with cell proliferation and development, whereas the JNK and p38 pathways are more commonly activated by cellular stress and are involved in inflammation and apoptosis. nih.gov By influencing these pathways, 3,4-Dimethoxycinnamaldehyde can affect the balance between cell survival and cell death.

Table 2: Summary of 3,4-Dimethoxycinnamaldehyde's Impact on MAPK Pathways

| Pathway | Target | Observed/Predicted Effect | Cellular Outcome | Source |

|---|---|---|---|---|

| ERK Pathway | ERK1/2 | Inhibition of activation (phosphorylation). | Reduced cell proliferation, anti-inflammatory effects. | bioline.org.br |

| JNK Pathway | MAPK9 (JNK2) | Predicted interaction/modulation. | Potential regulation of stress response and apoptosis. | worldscientific.com |

PI3K/Akt/mTOR Pathway Modulations

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling route that promotes cell survival, growth, and proliferation. wikipedia.org Its constitutive activation is a hallmark of many cancers, making it a prime therapeutic target. nih.gov Cinnamaldehyde and its derivatives have been shown to modulate this pathway. Research on cinnamaldehyde demonstrates that it can protect cells from injury by activating the PI3K/Akt/mTOR pathway. nih.gov In silico studies further predict that cinnamaldehyde can up-regulate this pathway by interacting with key components like the p110α subunit of PI3K. jppres.com This activation leads to the phosphorylation of Akt, which in turn phosphorylates a variety of downstream targets that ultimately inhibit apoptosis and promote cell survival. jppres.com The modulation of this pathway is critical, as it sits (B43327) at the convergence of many growth signals. nih.gov

Table 3: Summary of 3,4-Dimethoxycinnamaldehyde's Impact on the PI3K/Akt/mTOR Pathway

| Component | Predicted Effect | Mechanism | Cellular Outcome | Source |

|---|---|---|---|---|

| PI3K | Activation. | Binds to the p110α catalytic subunit, promoting the conversion of PIP2 to PIP3. | Initiation of downstream signaling. | jppres.com |

| Akt | Activation. | Phosphorylation of Akt following its recruitment to the membrane by PIP3. | Promotion of cell survival and growth. | nih.govjppres.com |

| mTOR | Activation. | Activated by upstream Akt signaling. | Regulation of protein synthesis and cell growth. | nih.gov |

Cell Cycle Perturbation Mechanisms

The cell cycle is a tightly regulated process that governs cell division and proliferation. The ability to interfere with this process is a key strategy in cancer therapy. Phenolic compounds, including derivatives of cinnamaldehyde, have been shown to induce cell cycle arrest. cabidigitallibrary.org Studies on extracts from Asiasari Radix, which contains related phenylpropanoids, demonstrate an ability to induce cell cycle arrest in the G2/M phase. bioline.org.br This arrest prevents cancer cells from entering mitosis, thereby halting their proliferation. Other related compounds have been found to cause cell cycle arrest in different phases, such as the G1 phase, which prevents the initiation of DNA synthesis. cabidigitallibrary.org The perturbation of the cell cycle by 3,4-Dimethoxycinnamaldehyde represents a significant mechanism for its potential anti-proliferative effects.

Table 4: Summary of Cell Cycle Perturbation by Related Compounds

| Cell Cycle Phase | Effect | Mechanism | Source |

|---|---|---|---|

| G2/M Phase | Arrest | Prevents entry into mitosis, leading to an accumulation of cells in the G2/M phase. | bioline.org.br |

| G1 Phase | Arrest | Prevents cells from initiating DNA replication. | cabidigitallibrary.org |

Apoptosis Induction Pathways (e.g., Caspase Activation, Mitochondrial Dysfunction)

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many chemotherapeutic agents function by inducing apoptosis in cancer cells. nih.gov Research on compounds structurally similar to 3,4-Dimethoxycinnamaldehyde, such as 3,4'-Dimethoxy-5-hydroxystilbene, reveals a clear pro-apoptotic mechanism. nih.gov This includes the induction of mitochondrial dysfunction, characterized by an increased expression of the pro-apoptotic protein Bax and the subsequent release of cytochrome c from the mitochondria into the cytosol. nih.gov The released cytochrome c then triggers the activation of a cascade of caspases, which are the executioners of apoptosis. Specifically, the activation of initiator caspases like caspase-8 and caspase-9, and the executioner caspase, caspase-3, has been observed. nih.gov Extracts containing related compounds have also been shown to induce apoptosis through the modulation of the Bax/Bcl-2 ratio and p53 expression. bioline.org.br

Table 5: Summary of Apoptosis Induction Pathways

| Pathway | Key Event | Observed Effect in Related Compounds | Source |

|---|---|---|---|

| Mitochondrial (Intrinsic) Pathway | Bax Expression | Increased expression. | bioline.org.brnih.gov |

| Cytochrome c Release | Enhanced release from mitochondria into the cytosol. | nih.gov | |

| Caspase Activation | Caspase-9 | Activation (linked to mitochondrial pathway). | nih.gov |

| Caspase-8 | Activation (linked to extrinsic pathway). | nih.gov | |

| Caspase-3 | Activation (executioner caspase). | nih.gov |

Autophagy Pathway Interactions

Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates, playing a dual role in both cell survival and cell death. The interaction with this pathway is an emerging area of interest for cinnamaldehyde derivatives. A structurally similar compound, 3,4-dimethoxychalcone, has been shown to be a potent enhancer of autophagy. nih.gov This is achieved by promoting the activity of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. nih.gov Enhanced autophagy can be protective in some contexts, such as spinal cord injury, by clearing cellular debris and inhibiting other forms of cell death like pyroptosis and necroptosis. nih.gov However, in other contexts, excessive autophagy can lead to cell death. The modulation of autophagy by 3,4-Dimethoxycinnamaldehyde could therefore have significant therapeutic implications.

Table 6: Summary of Interactions with the Autophagy Pathway

| Target/Process | Observed Effect in Related Compounds | Mechanism | Cellular Outcome | Source |

|---|---|---|---|---|

| Autophagy Flux | Enhanced activity. | Upregulation of TFEB-mediated autophagy. | Increased lysosomal biogenesis and clearance of cellular debris. | nih.gov |

| Programmed Cell Death | Inhibition of pyroptosis and necroptosis. | Enhanced autophagy leads to reduced inflammatory cell death. | Improved cell survival in specific injury models. | nih.gov |

Compound Reference Table

microRNA (miRNA) Expression Modulation (e.g., miR-27a)

MicroRNAs (miRNAs) are small, non-coding RNA molecules that are crucial in regulating gene expression at the post-transcriptional level. frontiersin.org They can influence a wide range of biological processes, including cell proliferation, differentiation, and apoptosis. frontiersin.orgmdpi.com The modulation of miRNA expression is an emerging area of research for understanding the mechanisms of action of bioactive compounds.

While direct studies on the effect of 3,4-Dimethoxycinnamaldehyde on miR-27a expression are not extensively documented, the broader context of miRNA modulation by similar compounds and the known roles of miR-27a provide a basis for potential mechanistic actions. For instance, miR-27a has been identified as a regulator in various cellular processes, including those relevant to inflammation and cell growth. nih.gove-century.us In some cancers, miR-27a acts as an oncogene by promoting cell proliferation and migration. e-century.usejimmunology.org Downregulation of miR-27a-3p has been shown to inhibit inflammatory responses and apoptosis in neuronal cells. nih.gov Conversely, in the context of bone remodeling, miR-27a is essential for osteoclast differentiation. elifesciences.org Given that phytochemicals can modulate miRNA expression, it is plausible that 3,4-Dimethoxycinnamaldehyde could influence pathways regulated by miR-27a, thereby affecting inflammatory or cellular proliferation processes. mdpi.commdpi.com

| miRNA | General Function | Potential Implication for 3,4-Dimethoxycinnamaldehyde |

| miR-27a | Regulates processes like inflammation, cell proliferation, apoptosis, and differentiation. nih.gove-century.usejimmunology.orgelifesciences.org | Modulation of miR-27a by 3,4-Dimethoxycinnamaldehyde could contribute to its potential anti-inflammatory and other biological activities. |

Mechanisms of Action in Cellular Defense and Stress Responses

Reactive oxygen species (ROS) are byproducts of aerobic metabolism, and their overproduction can lead to oxidative stress, a condition implicated in various inflammatory diseases. researchgate.net The cellular defense against oxidative stress involves antioxidant pathways, with the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway being a key regulator. frontiersin.orgnih.gov When activated by oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the expression of various antioxidant and detoxifying enzymes. frontiersin.orgresearchgate.net

Research suggests that cinnamaldehyde and its derivatives possess antioxidant properties, which may be attributed to their ability to scavenge free radicals and interact with cellular signaling pathways. mdpi.comsmolecule.com The Nrf2 pathway is a critical mechanism for cellular protection against oxidative damage. frontiersin.orgjci.org Activation of the Nrf2 pathway enhances the expression of antioxidant enzymes, providing a defense against ROS. nih.govresearchgate.net Although direct evidence for 3,4-Dimethoxycinnamaldehyde's activation of the Nrf2 pathway is still emerging, its structural similarity to other antioxidant compounds suggests it may operate through similar mechanisms to mitigate oxidative stress.

Inflammation is a complex biological response involving the production of pro-inflammatory mediators like cytokines and prostaglandins (B1171923). frontiersin.org Key enzymes in the inflammatory cascade include cyclooxygenase-2 (COX-2), which is responsible for producing prostaglandins at sites of inflammation. scholarsresearchlibrary.comwikipedia.org

Cinnamaldehyde and its derivatives have demonstrated anti-inflammatory properties. smolecule.comnih.gov These effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. nih.govvulcanchem.com For instance, cinnamaldehyde has been shown to significantly reduce the expression of pro-inflammatory cytokines like IL-6 and inhibit COX-2. nih.gov This inhibition can occur through the modulation of signaling pathways like NF-κB. nih.govnih.gov By suppressing these key inflammatory mediators, 3,4-Dimethoxycinnamaldehyde may exert its anti-inflammatory effects.

| Inflammatory Mediator | Function | Reported Inhibition by Cinnamaldehyde Derivatives |

| Cytokines (e.g., IL-6) | Promote inflammation. frontiersin.org | Cinnamaldehyde has been shown to reduce the expression of IL-6. nih.govnih.gov |

| COX-2 | Enzyme that produces pro-inflammatory prostaglandins. scholarsresearchlibrary.comwikipedia.org | Cinnamaldehyde can inhibit COX-2 expression. nih.gov |

Antimicrobial Action Mechanisms

A primary mechanism of action for many antimicrobial compounds is the disruption of the microbial cell membrane. mdpi.comfrontiersin.org This can lead to increased permeability, leakage of cellular contents, and ultimately, cell death. frontiersin.orgmdpi.com The hydrophobic nature of compounds like cinnamaldehyde may allow them to infiltrate the bacterial cell wall and membrane, compromising their integrity. ascls.org

The antimicrobial activity of cinnamaldehyde derivatives has been attributed to their ability to disrupt the structure of microbial cell membranes. vulcanchem.comresearchgate.net This disruption can affect both Gram-positive and Gram-negative bacteria. mdpi.com The interaction with the cell membrane can lead to morphological changes, such as the formation of blisters or a wrinkled surface, and can compromise the membrane's barrier function, as demonstrated by increased permeability to dyes like propidium (B1200493) iodide. frontiersin.org

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which provides protection against antibiotics and host immune responses. chiet.edu.eg The formation of biofilms and the production of virulence factors are often regulated by quorum sensing (QS), a system of cell-to-cell communication. nih.govfrontiersin.org

Cinnamaldehyde and its derivatives have been shown to inhibit biofilm formation by various bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. ascls.orgnih.govnih.govfrontiersin.org This inhibition is often dose-dependent. ascls.orgnih.gov Besides preventing biofilm formation, these compounds can also disrupt pre-formed biofilms. nih.gov The mechanism behind this anti-biofilm activity can involve the downregulation of genes related to biofilm formation and QS. nih.govnih.gov Furthermore, cinnamaldehyde derivatives can suppress the production of various virulence factors, such as proteases and toxins, further reducing the pathogenicity of the bacteria. nih.govmdpi.com

| Microbial Target | Effect of Cinnamaldehyde Derivatives | Supporting Evidence |

| Biofilm Formation | Inhibition of biofilm development and disruption of established biofilms. ascls.orgnih.gov | Studies on Vibrio parahaemolyticus, Agrobacterium tumefaciens, and S. aureus show significant reduction in biofilm mass. ascls.orgnih.govfrontiersin.org |

| Virulence Factors | Reduction in the production of factors like proteases, hemolysins, and pyocyanin (B1662382). nih.govmdpi.com | Research demonstrates decreased hemolytic activity in S. aureus and reduced elastase and pyocyanin in P. aeruginosa. nih.govmdpi.com |

Interference with Microbial DNA, Protein, and Cellular Metabolism

The antimicrobial mechanisms of cinnamaldehyde and its derivatives, including 3,4-dimethoxycinnamaldehyde, involve multifaceted interference with essential cellular processes. A key target identified for the parent compound, cinnamaldehyde, is the filamenting temperature-sensitive mutant Z (FtsZ) protein. researchgate.net FtsZ is a crucial prokaryotic cytoskeletal protein that assembles into a ring structure (the Z-ring) at the future division site, initiating bacterial cell division. researchgate.net Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to a blockage of cell division and a bacteriostatic effect. researchgate.netnih.gov This mechanism is a plausible mode of action for 3,4-dimethoxycinnamaldehyde, although its specific activity can be influenced by its structural modifications compared to the parent compound.

While some cinnamaldehyde derivatives are capable of permeating and disrupting the bacterial cell membrane, this is not consistently the primary mechanism of action for all analogs. nih.gov Research on 3,4-dimethoxycinnamaldehyde has shown that it possesses relatively weak and broad-spectrum antibacterial and antifungal activity, with high minimum inhibitory concentration (MIC) values (often >2.5 mM) against many tested microorganisms. nih.govnih.gov However, it displays notable specific activity against certain fungal species, such as the dermatophyte Trichophyton rubrum, suggesting its mechanisms may be more targeted and organism-dependent rather than based on general membrane disruption. nih.govnih.gov

Targeting Bacterial Secretion Systems (e.g., Type 3 Secretion System)

The Type 3 Secretion System (T3SS) is a sophisticated, needle-like apparatus utilized by many Gram-negative pathogenic bacteria to inject virulence proteins (effectors) directly into host cells, a critical step in pathogenesis. mdpi.com Inhibition of the T3SS is considered a promising anti-virulence strategy, as it can disarm pathogens without killing them, potentially reducing the selective pressure for resistance. mdpi.com

Studies have demonstrated that the parent compound, cinnamaldehyde, is an effective inhibitor of the Salmonella Pathogenicity Island 1 (SPI-1) T3SS. mdpi.com It functions by reducing the transcription of key regulator and effector protein genes, which in turn blocks the secretion of virulence factors and inhibits the invasion of host cells. mdpi.com In animal models, cinnamaldehyde protected mice from S. Typhimurium infection. mdpi.com Furthermore, research on cinnamaldehyde derivatives has shown they can interfere with the T3SS in Vibrio parahaemolyticus. researchgate.net

However, despite the known activity of its parent compound and other derivatives, there is currently no specific research in the available scientific literature that investigates or demonstrates the activity of 3,4-Dimethoxycinnamaldehyde as an inhibitor of the T3SS or any other bacterial secretion system. Therefore, its potential in this area remains uncharacterized.

Preclinical Pharmacological Investigations of Mechanisms in Animal Models

Preclinical investigations in animal models provide crucial insights into the potential therapeutic effects and mechanisms of a compound in vivo. For 3,4-dimethoxycinnamaldehyde, research has pointed towards a significant anti-allergic mechanism. In a study using guinea pig ileal strips, 3',4'-dimethoxycinnamaldehyde was found to potently reduce the tissue's contractile response to leukotriene D4 (LTD4). Leukotrienes are inflammatory mediators derived from arachidonic acid that play a central role in the pathophysiology of allergic reactions and asthma by causing bronchoconstriction and smooth muscle contraction. The ability of 3,4-dimethoxycinnamaldehyde to antagonize the effects of LTD4 suggests it may act as a leukotriene receptor antagonist, representing a key pharmacological mechanism for its observed anti-allergic effects.

This finding is supported by network pharmacology analyses, which computationally predict interactions between compounds and protein targets. These studies have linked 3,4-dimethoxycinnamaldehyde to several targets involved in inflammatory pathways, including prostaglandin-endoperoxide synthase (PTGS) and arachidonate (B1239269) 5-lipoxygenase (ALOX5), the latter being the key enzyme in leukotriene biosynthesis.

In contrast, an in vivo study in weaned piglets using other methoxy-cinnamaldehyde derivatives (2-methoxy and 4-methoxy) did not show significant improvements in animal performance or notable antimicrobial effects on gut bacteria. While this study did not specifically test the 3,4-dimethoxy variant, it suggests that the benefits of methoxylated cinnamaldehydes may not be universal across all animal models and physiological conditions, and that their primary value may lie in specific pharmacological actions like anti-allergic activity rather than broad antimicrobial gut modulation.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses